1-(4-Methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
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Overview
Description
1-(4-Methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a heterocyclic compound with significant potential in various scientific fields This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with maleic anhydride to yield the desired pyridazine derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.
Major Products Formed:
Oxidation: N-oxides of the pyridazine ring.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
1-(4-Methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Methylphenyl)-2,3-dihydro-1H-pyridazine-3,6-dione: Another pyridazine derivative with similar structural features.
1-(4-Methylphenyl)-4,5-dihydro-1H-pyridazine-3,6-dione: Differing in the degree of saturation in the pyridazine ring.
Uniqueness: 1-(4-Methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group, which confer distinct chemical reactivity and potential biological activity. Its specific substitution pattern also differentiates it from other pyridazine derivatives, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
1-(4-methylphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-2-4-9(5-3-8)14-11(15)7-6-10(13-14)12(16)17/h2-5H,6-7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJJMDWUAFCOCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CCC(=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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